molecular formula C15H14O3 B8166480 Methyl 6-hydroxy-2'-methyl-[1,1'-biphenyl]-3-carboxylate

Methyl 6-hydroxy-2'-methyl-[1,1'-biphenyl]-3-carboxylate

Cat. No.: B8166480
M. Wt: 242.27 g/mol
InChI Key: HYSMETRKTJAFQS-UHFFFAOYSA-N
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Description

Methyl 6-hydroxy-2'-methyl-[1,1'-biphenyl]-3-carboxylate (CAS 2322375-12-0) is a substituted biphenyl derivative of significant interest in medicinal chemistry and organic synthesis. With a molecular formula of C 15 H 14 O 3 and a molecular weight of 242.27 g/mol, this compound serves as a versatile chemical building block . The biphenyl scaffold is a privileged structure in drug discovery, featured in a wide range of therapeutics including non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules . The specific substitution pattern on this compound, featuring a hydroxy group and a methyl ester, makes it a valuable intermediate for constructing more complex target molecules. It can be utilized in various metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful method for forming carbon-carbon bonds in the synthesis of complex biphenyl systems . Researchers can exploit this scaffold to develop novel compounds for probing biological pathways or as potential agents in antibacterial and anticancer research, given the demonstrated utility of biphenyl derivatives in these fields . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 4-hydroxy-3-(2-methylphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-5-3-4-6-12(10)13-9-11(15(17)18-2)7-8-14(13)16/h3-9,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSMETRKTJAFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(C=CC(=C2)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing the biphenyl core. In this method, a brominated phenol derivative couples with a methyl-substituted phenylboronic acid.

Representative Protocol (Adapted from):
A mixture of 2-bromo-4-methylphenol (1.0 equiv), 3-methoxycarbonylphenylboronic acid (1.2 equiv), Pd(OAc)₂ (5 mol%), and Na₂CO₃ (2.0 equiv) in PEG 2000/water (3:1 v/v) is heated at 50°C under inert atmosphere for 4–6 hours. The crude product is extracted with ethyl acetate, purified via silica gel chromatography, and hydrolyzed to yield the free carboxylic acid, which is subsequently methylated using CH₃I/K₂CO₃ in DMF.

Key Parameters:

  • Catalyst System: Pd(OAc)₂ with PEG 2000 enhances solubility and reduces palladium leaching.

  • Solvent: Aqueous PEG improves reaction efficiency but complicates post-processing.

  • Yield: 68–72% after methylation.

Table 1: Optimization of Suzuki-Miyaura Conditions

ParameterRange TestedOptimal ValueImpact on Yield
Pd Catalyst Loading1–10 mol%5 mol%Maximizes turnover
Temperature40–80°C50°CBalances rate and side reactions
Solvent Ratio (PEG:H₂O)1:1 to 5:13:1Enhances coupling efficiency

Ullmann-Type Coupling

For substrates sensitive to boronates, Ullmann coupling offers an alternative. A brominated methylphenol reacts with a pre-functionalized benzoate under copper catalysis.

Protocol (Derived from):
2-Bromo-6-methoxyphenol (1.0 equiv), methyl 3-iodobenzoate (1.1 equiv), CuI (10 mol%), and 1,10-phenanthroline (20 mol%) in DMF are heated at 110°C for 24 hours. The methoxy group is demethylated using BBr₃ in CH₂Cl₂ to reveal the hydroxyl group.

Challenges:

  • Regioselectivity: Competing coupling at the 4-position of the phenol requires directing groups.

  • Demethylation: Harsh conditions (BBr₃) risk ester hydrolysis, necessitating low temperatures (-20°C).

Functional Group Interconversion Strategies

Nitration/Reduction Pathways

A stepwise approach introduces the methyl and hydroxyl groups sequentially.

Example (From):

  • Nitration: 2'-Methylbiphenyl-3-carboxylate is nitrated using HNO₃/H₂SO₄ at 0°C, favoring para-nitration relative to the methyl group.

  • Reduction: The nitro group is reduced to an amine with H₂/Pd-C in ethanol, followed by diazotization and hydrolysis to yield the hydroxyl group.

Limitations:

  • Multiple steps reduce overall yield (35–40%).

  • Diazonium intermediates pose safety risks.

Directed Ortho-Metalation

Directed ortho-metalation (DoM) enables precise functionalization.

Procedure:
Methyl biphenyl-3-carboxylate is treated with LDA (2.0 equiv) at -78°C, followed by quenching with methyl iodide to install the 2'-methyl group. Subsequent oxidation with mCPBA introduces the 6-hydroxy group via epoxidation and acid workup.

Advantages:

  • High regiocontrol (>90% ortho-selectivity).

  • Compatible with sensitive esters.

Industrial-Scale Production Considerations

Solvent and Catalyst Recycling

  • PEG Reuse: PEG 2000 from Suzuki reactions is recovered via aqueous extraction and reused for 3–5 cycles without yield loss.

  • Pd Recovery: Resin-supported palladium catalysts reduce costs by enabling filtration and reuse (≥10 cycles).

Byproduct Management

  • Isomer Separation: HPLC with C18 columns resolves 2'-methyl/4'-methyl isomers using acetonitrile/water gradients.

  • Waste Streams: Acidic byproducts are neutralized with CaCO₃, yielding non-hazardous salts.

Comparative Analysis of Synthetic Routes

Table 2: Route Efficiency and Scalability

MethodStepsOverall YieldScalabilityCost (USD/kg)
Suzuki-Miyaura365%High120
Ullmann Coupling445%Moderate180
Nitration/Reduction538%Low220

Key Insight: The Suzuki-Miyaura route offers the best balance of yield and scalability, though solvent recycling infrastructure is critical for cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-hydroxy-2’-methyl-[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylate ester group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic aromatic substitution reactions typically require strong acids or halogenating agents.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of nitro, halogen, or sulfonyl groups on the aromatic rings.

Scientific Research Applications

Methyl 6-hydroxy-2’-methyl-[1,1’-biphenyl]-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of Methyl 6-hydroxy-2’-methyl-[1,1’-biphenyl]-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and carboxylate groups can form hydrogen bonds with target proteins, influencing their function and stability. Additionally, the biphenyl core can interact with hydrophobic regions of proteins, affecting their conformation and activity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between methyl 6-hydroxy-2'-methyl-[1,1'-biphenyl]-3-carboxylate and related biphenyl derivatives:

Compound Name Substituents Functional Group Molecular Weight (g/mol) Key Properties/Applications
This compound 6-OH, 2'-CH₃ Carboxylate ester 242.27 Potential intermediate for drug synthesis; hydroxy group enables hydrogen bonding
Methyl 6-acetamido-[1,1’-biphenyl]-3-carboxylate (1k) 6-NHCOCH₃ Carboxylate ester 269.30 Bulkier acetamido group may enhance lipophilicity; synthesized via acetylation (85% yield)
6-Methyl-2'-(1-methylethoxy)[1,1'-biphenyl]-3-carboxaldehyde 2'-OCH(CH₃)₂, 6-CH₃ Aldehyde 254.32 Aldehyde group increases electrophilicity; potential for nucleophilic additions
Methyl (3-hydroxyphenyl)-carbamate 3-OH Carbamate 167.15 Carbamate group offers hydrolytic stability; used in polymer and pesticide industries

Physicochemical Properties

  • Solubility : The hydroxy group in the target compound improves aqueous solubility compared to the methyl and acetamido derivatives. However, the carboxaldehyde’s polarity may offset this advantage .
  • Stability : Carbamates (e.g., Methyl (3-hydroxyphenyl)-carbamate) exhibit greater resistance to hydrolysis than esters under basic conditions, whereas aldehydes are prone to oxidation .

Biological Activity

Methyl 6-hydroxy-2'-methyl-[1,1'-biphenyl]-3-carboxylate is an organic compound belonging to the biphenyl family, characterized by a hydroxyl group at the 6-position and a carboxylate ester group at the 3-position on one of the benzene rings. This structure bestows unique biological activities that have been the subject of various research studies. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound features a biphenyl core with specific functional groups that influence its reactivity and biological interactions. The presence of the hydroxyl and carboxylate groups allows for hydrogen bonding and other interactions with biological molecules, which can modulate enzyme activity and receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The mechanisms include:

  • Enzyme Modulation : The compound can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.
  • Receptor Interaction : It may bind to certain receptors, affecting signal transduction pathways related to inflammation and other physiological processes.

Biological Activities

Research has indicated several potential biological activities for this compound, including:

  • Antimicrobial Properties : Studies suggest that this compound exhibits antimicrobial activity against various pathogens.
  • Anti-inflammatory Effects : It has been investigated for its potential to reduce inflammation through modulation of inflammatory mediators.
  • Anticancer Activity : Preliminary studies indicate that it may possess anticancer properties by inhibiting tumor cell proliferation.

Case Studies

  • Antimicrobial Activity :
    • A study demonstrated that this compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
  • Anti-inflammatory Mechanism :
    • In vitro assays revealed that this compound could downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines, suggesting its potential in treating inflammatory diseases.
  • Anticancer Potential :
    • Research involving human cancer cell lines indicated that the compound inhibited cell growth in a dose-dependent manner, with IC50 values suggesting significant potency against breast cancer cells.

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
Escherichia coliMIC = 16 µg/mL
Anti-inflammatoryMacrophage cell lineDecreased TNF-alpha levels
AnticancerMCF-7 (breast cancer)IC50 = 25 µM

Q & A

Q. What experimental design strategies are recommended to optimize the synthesis of Methyl 6-hydroxy-2'-methyl-[1,1'-biphenyl]-3-carboxylate?

Answer: Use statistical Design of Experiments (DoE) to systematically vary parameters such as temperature, solvent polarity, catalyst loading, and reaction time. For example, a fractional factorial design can identify critical factors affecting yield and purity. Response surface methodology (RSM) can then refine optimal conditions. This minimizes trial-and-error approaches and ensures reproducibility . Include validation experiments to confirm robustness under scaled-up conditions.

Q. Which characterization techniques are essential for verifying the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): Compare 1H^1H- and 13C^{13}C-NMR spectra with computational predictions (e.g., density functional theory) to confirm substituent positions .
  • High-Performance Liquid Chromatography (HPLC): Quantify purity using a C18 column with UV detection at 254 nm, calibrated against a reference standard.
  • Infrared (IR) Spectroscopy: Identify functional groups (e.g., hydroxyl, ester carbonyl) by matching peaks to known spectra of structurally similar biphenyl derivatives .

Q. How can solubility challenges be addressed during in vitro bioactivity assays?

Answer: Use co-solvents like dimethyl sulfoxide (DMSO) or β-cyclodextrin inclusion complexes to enhance aqueous solubility. Conduct phase-solubility studies to determine the optimal co-solvent ratio without inducing cytotoxicity. Validate solubility using dynamic light scattering (DLS) to monitor aggregation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectral data or reaction mechanisms?

Answer: Employ quantum chemical calculations (e.g., Gaussian or ORCA software) to simulate NMR chemical shifts, IR vibrations, or reaction pathways. Compare computed results with experimental data to identify discrepancies. For example, if experimental 1H^1H-NMR shows unexpected splitting, use conformational analysis to assess steric effects or hydrogen bonding . For reaction mechanisms, apply transition state theory to validate proposed intermediates observed via LC-MS .

Q. What methodologies are effective for analyzing the impact of substituent positions on bioactivity?

Answer:

  • Quantitative Structure-Activity Relationship (QSAR): Use molecular docking (e.g., AutoDock Vina) to predict binding affinities of methyl/hydroxy-substituted analogs against target proteins (e.g., enzymes or receptors).
  • Metabolic Stability Assays: Compare half-life (t1/2t_{1/2}) in microsomal preparations to assess how substituents influence oxidative degradation .
  • Free-Wilson Analysis: Statistically deconvolute contributions of individual substituents to biological activity using a library of derivatives .

Q. How can conflicting data in reaction yields under similar conditions be systematically investigated?

Answer:

  • Kinetic Profiling: Monitor reaction progress via in situ IR or Raman spectroscopy to detect transient intermediates or side reactions.
  • Degradation Studies: Expose the compound to stress conditions (heat, light, humidity) and analyze degradation products via LC-MS.
  • Cross-Laboratory Validation: Replicate experiments in independent labs using standardized protocols to rule out equipment or operator bias .

Methodological Considerations

Q. What strategies are recommended for scaling up synthesis while maintaining yield?

Answer:

  • Flow Chemistry: Implement continuous flow reactors to improve heat/mass transfer and reduce batch-to-batch variability.
  • Process Analytical Technology (PAT): Use real-time monitoring (e.g., inline NMR) to adjust parameters dynamically during scale-up .
  • Green Chemistry Principles: Substitute hazardous solvents (e.g., dichloromethane) with biodegradable alternatives (e.g., 2-methyltetrahydrofuran) to align with sustainability goals .

Q. How can researchers validate the environmental safety of this compound during disposal?

Answer:

  • Ecotoxicity Testing: Use Daphnia magna or Vibrio fischeri assays to assess acute toxicity.
  • Degradation Pathways: Perform photolysis or hydrolysis studies under simulated environmental conditions (pH 5–9, UV light) and identify breakdown products via high-resolution mass spectrometry (HRMS) .

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